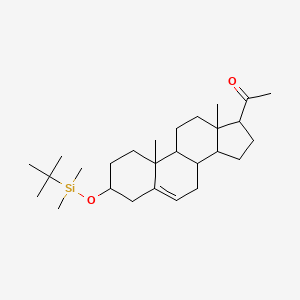

Pregnenolone, 3-dimethyl(t-butyl)silyl ether

Overview

Description

3-tert-Butyldimethylsilyloxy Pregnenolone: is a synthetic derivative of pregnenolone, a naturally occurring steroid hormone. This compound is characterized by the presence of a tert-butyldimethylsilyloxy group at the third position of the pregnenolone molecule. It is primarily used as an intermediate in the synthesis of various steroidal compounds and has applications in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyldimethylsilyloxy Pregnenolone typically involves the protection of the hydroxyl group at the third position of pregnenolone. This is achieved by reacting pregnenolone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of 3-tert-Butyldimethylsilyloxy Pregnenolone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Deprotection via Hydrolysis or Fluoride Cleavage

The silyl ether group serves as a protective moiety for the 3β-hydroxyl group of pregnenolone. Its removal is achieved under two primary conditions:

-

Acidic Hydrolysis : Treatment with aqueous acids (e.g., HCl in methanol) cleaves the Si–O bond, regenerating pregnenolone .

-

Fluoride-Induced Cleavage : Tetrabutylammonium fluoride (TBAF) or HF-pyridine selectively removes the silyl group under mild conditions, yielding the free alcohol.

Example :

In the synthesis of radiolabeled pregnenolone derivatives, TBS-pregnenolone was treated with TBAF in THF at 0°C, achieving >95% deprotection efficiency .

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1 M HCl/MeOH, 25°C, 2 h | Pregnenolone | 92% | |

| TBAF (1 equiv), THF, 0°C, 1 h | Pregnenolone | 95% |

Silylation Reactions

The introduction of the silyl ether group is typically performed using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine). This reaction protects the 3β-hydroxyl group, enhancing solubility in nonpolar solvents and stability during subsequent transformations .

Mechanism :

Optimized Protocol :

-

Substrate : Pregnenolone (20 mmol)

-

Reagents : TBDMSCl (1.1 equiv), imidazole (1.0 equiv)

-

Conditions : CHCN, 17 h, 25°C

Photoredox-Mediated Desaturation

TBS-pregnenolone participates in photoredox-catalyzed desaturation reactions, enabling the formation of Δ-diene systems. This process involves:

-

Proton-Coupled Electron Transfer (PCET) : Generation of an alkoxyl radical via Mes–Acr–Me photocatalyst .

-

β-Scission : Cleavage of the C–C bond adjacent to the radical site.

-

Cobalt-Catalyzed Hydrogen Evolution : Final desaturation with H elimination .

Example :

Under blue-light irradiation, TBS-pregnenolone derivatives undergo regioselective desaturation to yield Δ-dienes in 74–84% yields .

Oxidative Cross-Coupling

TBS-pregnenolone’s silyl ether group facilitates oxidative coupling with alcohols or amines in the presence of iodine (I). This reaction constructs C–O or C–N bonds at the α-position of the ketone .

Representative Reaction :

| Coupling Partner | Product | Yield | Reference |

|---|---|---|---|

| 2-Bromoethanol | Bromoethoxy Derivative | 76% | |

| 2-(Trimethylsilyl)ethanol | Silyl Ether-Ketone Hybrid | 67% |

Scientific Research Applications

Chemical Stability and Synthetic Utility

The silyl ether protects the hydroxyl group at position 3 of pregnenolone, allowing for selective reactions in synthetic pathways involving steroid compounds. This stability is particularly beneficial when reaction conditions may be harsh or require prolonged exposure. The compound's molecular formula is C₁₉H₃₈O₂Si, with a molecular weight of approximately 430.74 g/mol.

Table 1: Comparison of Pregnenolone Derivatives

| Compound Name | Formula | Unique Features |

|---|---|---|

| Pregnenolone | C₂₁H₃₀O₂ | Precursor to all steroid hormones |

| Dehydroepiandrosterone (DHEA) | C₁₉H₂₈O₂ | Important androgen precursor |

| 17-Hydroxyprogesterone | C₂₁H₃₀O₃ | Key intermediate in cortisol synthesis |

| Testosterone | C₂₁H₃₀O₂ | Primary male sex hormone |

| Estradiol | C₁₈H₂₄O₂ | Major estrogen hormone |

Biological Applications

Pregnenolone, 3-dimethyl(t-butyl)silyl ether has been explored for its potential therapeutic applications, particularly in the fields of endocrinology and oncology. Its role as a precursor to various steroid hormones positions it as a candidate for research into hormone replacement therapies and cancer treatments.

Case Study: Hormonal Effects on Cancer Growth

Research has demonstrated that derivatives like pregnenolone can influence tumor growth in xenograft models. For instance, studies involving T47D human cancer cells have shown that certain silyl ether derivatives can inhibit tumor growth effectively, indicating their potential as therapeutic agents in cancer treatment .

Polymer Chemistry Applications

The compound also finds utility in polymer chemistry. Bifunctional silyl ethers like this compound are used to create copolymers with tunable degradation properties. These materials can be engineered for specific applications in biomaterials and controlled release systems.

Table 2: Properties of Bifunctional Silyl Ether Copolymers

| Property | Description |

|---|---|

| Degradation Rate | Tunable over several orders-of-magnitude |

| Biocompatibility | Suitable for medical applications |

| Architecture | Can form linear, bottlebrush, or branched structures |

Mechanism of Action

The mechanism of action of 3-tert-Butyldimethylsilyloxy Pregnenolone involves its interaction with specific molecular targets and pathways. The compound acts as a precursor in the biosynthesis of various steroid hormones. It undergoes enzymatic transformations to produce active steroidal compounds that exert their effects through binding to specific receptors and modulating gene expression .

Comparison with Similar Compounds

Pregnenolone: The parent compound of 3-tert-Butyldimethylsilyloxy Pregnenolone, involved in the biosynthesis of steroid hormones.

3β-Hydroxy-5-pregnen-20-one: Another derivative of pregnenolone with similar applications.

3β-Acetoxy-5-pregnen-20-one: A related compound used in steroid synthesis.

Uniqueness: 3-tert-Butyldimethylsilyloxy Pregnenolone is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides enhanced stability and reactivity compared to other pregnenolone derivatives. This makes it a valuable intermediate in the synthesis of complex steroidal compounds .

Biological Activity

Pregnenolone, 3-dimethyl(t-butyl)silyl ether is a derivative of pregnenolone, a steroid hormone that serves as a precursor to various other steroids, including progesterone and cortisol. The introduction of the dimethyl(t-butyl)silyl group enhances the compound's stability and solubility, making it a subject of interest in biological research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Synthesis

The synthesis of pregnenolone derivatives typically involves several steps, including protection of hydroxyl groups and selective alkylation. The tert-butyldimethylsilyl (TBDMS) group is commonly used to protect hydroxyl functionalities during synthesis. The process often involves:

- Protection of Hydroxyl Groups : TBDMS chloride is reacted with pregnenolone to form the silyl ether.

- Alkylation : The protected compound undergoes alkylation using various reagents.

- Deprotection : The TBDMS group can be removed under acidic conditions to yield the free hydroxyl group.

This synthetic pathway allows for the selective modification of pregnenolone while maintaining its core steroid structure .

Pregnenolone and its derivatives are known to exhibit various biological activities, primarily through their role in steroidogenesis and neurosteroid activity. Research indicates that:

- Neuroprotective Effects : Pregnenolone has been shown to exert neuroprotective effects in models of neurodegenerative diseases. It promotes neuronal survival and may enhance cognitive function by modulating neurotransmitter systems .

- Anti-inflammatory Properties : Some studies suggest that pregnenolone can reduce inflammation in various models, potentially offering therapeutic benefits in conditions like multiple sclerosis and other autoimmune diseases .

- Hormonal Regulation : As a precursor to other steroids, pregnenolone plays a crucial role in hormonal balance and regulation within the body.

Case Studies and Research Findings

- Neurodegenerative Disorders : A clinical study involving patients with Alzheimer's disease indicated that pregnenolone supplementation improved cognitive function and reduced symptoms associated with the disease. This was attributed to its role in enhancing synaptic plasticity .

- Anxiety and Stress Response : In animal models, pregnenolone has demonstrated anxiolytic effects, suggesting potential applications in treating anxiety disorders. The mechanism appears to involve modulation of GABAergic signaling pathways .

- Inflammation Models : In vitro studies have shown that pregnenolone can inhibit pro-inflammatory cytokines in cultured immune cells, indicating its potential as an anti-inflammatory agent .

Data Tables

| Study | Condition | Findings |

|---|---|---|

| Selleri et al., 2023 | C6 Glioma Cells | Increased pregnenolone synthesis with certain ligands (DPA-714) |

| Clinical Trial (2020) | Alzheimer's Disease | Improved cognitive scores with pregnenolone supplementation |

| Animal Study (2019) | Anxiety Models | Reduced anxiety-like behavior following pregnenolone treatment |

Q & A

Basic Research Questions

Q. How do I select appropriate silyl ether protecting groups for hydroxyl groups in pregnenolone derivatives?

The choice depends on steric hindrance, reaction conditions, and compatibility with other functional groups. For sterically hindered alcohols like the 3-OH in pregnenolone, bulky silyl groups (e.g., t-butyldimethylsilyl, TBDMS) are preferred due to their stability under acidic/basic conditions and selective deprotection . Use silyl chlorides (e.g., TBDMSCl) with imidazole as a base in anhydrous DMF or THF to form the ether. Avoid migration by controlling reaction temperature and proximity to other silyl-protected groups .

Q. What are the standard protocols for forming and cleaving 3-dimethyl(t-butyl)silyl ethers in steroid chemistry?

- Formation : React pregnenolone with t-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (1.2–2.0 equiv) in DMF or THF at 0–25°C for 4–24 hours. Monitor completion via TLC or NMR .

- Deprotection : Use tetrabutylammonium fluoride (TBAF, 1.0–3.0 equiv) in THF at room temperature for 2–16 hours. For selective deprotection in multi-silyl systems, adjust solvent polarity (e.g., THF/water) or use milder acids (e.g., AcOH/H2O) .

Q. How can I analyze the efficiency of silyl ether protection in complex molecules using spectroscopic methods?

- NMR : Look for upfield shifts in the protected hydroxyl’s proton (disappearance of OH signal) and new Si-CH3 signals (~0.1–0.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks corresponding to the added silyl group mass (e.g., +114 Da for TBDMS).

- Gas Chromatography : Silyl ethers increase volatility, enabling GC analysis of otherwise non-volatile alcohols .

Advanced Research Questions

Q. How do silyl ethers contribute to stereoselective synthesis in organocatalytic systems?

Silyl ethers (e.g., in diarylprolinol silyl ether catalysts) enhance enantioselectivity by stabilizing transition states via steric shielding and non-covalent interactions. For example, in aldol reactions, the bulky silyl group directs substrate orientation, enabling HOMO/LUMO activation pathways and remote stereocontrol . In BiCl3-catalyzed propargylations, silyl enol ethers improve diastereoselectivity by modulating electrophilicity .

Q. What strategies address contradictory data in silyl ether-mediated reactions under varying solvent conditions?

Contradictions often arise from solvent-dependent ion pairing or dynamic bond behavior. For example:

- In Pauson-Khand reactions, polar solvents (e.g., THF) may destabilize silyl ether intermediates, leading to decomposition .

- In vinyl ether polymerizations, toluene promotes isotactic placements, while polar solvents favor syndiotactic structures due to counterion dissociation . Mitigate these issues by pre-screening solvents for compatibility with silyl ether stability and optimizing reaction times/temperatures.

Q. How can I design dynamic covalent polymers using silyl ether linkages without compromising thermal stability?

Incorporate silyl ethers with neighboring amino groups to accelerate bond exchange rates (up to 10³× faster) while retaining thermal robustness. For example:

- Synthesize PDMS-based elastomers cross-linked via silyl ethers. These materials exhibit stress relaxation above 120°C (topology freezing temperature) and maintain integrity up to 300°C .

- Balance malleability and stability by tuning the silyl ether density and using bulky substituents (e.g., t-butyl) to hinder premature degradation.

Q. Methodological Considerations

- Troubleshooting Deprotection Failures : If TBAF fails to cleave silyl ethers, check for steric hindrance or neighboring group participation. Alternative methods include HF-pyridine (caution: highly toxic) or acidic ion-exchange resins .

- Dynamic Material Characterization : Use rheology to measure topology freezing temperatures and stress relaxation kinetics. Pair with TGA to confirm thermal stability up to 250–300°C .

Properties

IUPAC Name |

1-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTKPEYPGQAHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.